molecular formula C8H6F5NO B13600865 2-Amino-2-(pentafluorophenyl)ethan-1-ol CAS No. 354153-48-3

2-Amino-2-(pentafluorophenyl)ethan-1-ol

Katalognummer: B13600865
CAS-Nummer: 354153-48-3
Molekulargewicht: 227.13 g/mol
InChI-Schlüssel: KQOBAWYLBVACAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(pentafluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H6F5NO It is characterized by the presence of a pentafluorophenyl group attached to an ethan-1-ol backbone, with an amino group at the second carbon position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(pentafluorophenyl)ethan-1-ol typically involves the reaction of pentafluorobenzene with ethylene oxide in the presence of a strong base, followed by the introduction of an amino group. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and crystallization to purify the final product. Safety measures are crucial due to the reactivity of the involved chemicals.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(pentafluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(pentafluorophenyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(pentafluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical processes. The pentafluorophenyl group may enhance its stability and reactivity, contributing to its overall effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

  • 2-Amino-2-(trifluoromethyl)ethan-1-ol
  • 2-Amino-2-(difluorophenyl)ethan-1-ol
  • 2-Amino-2-(fluorophenyl)ethan-1-ol

Uniqueness

2-Amino-2-(pentafluorophenyl)ethan-1-ol is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications requiring robust and reactive compounds.

Eigenschaften

CAS-Nummer

354153-48-3

Molekularformel

C8H6F5NO

Molekulargewicht

227.13 g/mol

IUPAC-Name

2-amino-2-(2,3,4,5,6-pentafluorophenyl)ethanol

InChI

InChI=1S/C8H6F5NO/c9-4-3(2(14)1-15)5(10)7(12)8(13)6(4)11/h2,15H,1,14H2

InChI-Schlüssel

KQOBAWYLBVACAS-UHFFFAOYSA-N

Kanonische SMILES

C(C(C1=C(C(=C(C(=C1F)F)F)F)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.